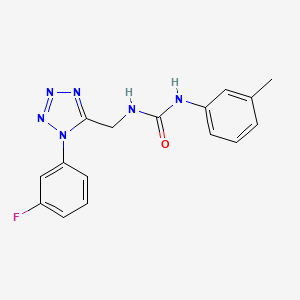![molecular formula C11H11ClF3N3 B2682460 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride CAS No. 1909326-85-7](/img/structure/B2682460.png)
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a trifluoromethyl group attached to a phenyl ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “this compound” can undergo are not documented.科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research has demonstrated the utility of similar pyrazole compounds in the synthesis of heterocyclic dyes and other bioactive molecules. For example, Tao et al. (2019) explored the coupling of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with various heterocyclic diazo salts to produce mono-/bi-heterocyclic dyes, indicating the versatility of pyrazole derivatives in developing compounds with specific optical properties (Tao et al., 2019).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of benzimidazole derivatives with antimicrobial and cytotoxic activities, highlighting the potential of pyrazole compounds in medicinal chemistry as precursors for developing therapeutic agents (Noolvi et al., 2014).
Antidiabetic Agents
Research by Kees et al. (1996) on the synthesis and structure-activity relationship studies of pyrazolone derivatives revealed potent antihyperglycemic agents in obese, diabetic mice, underscoring the potential of pyrazole compounds in treating diabetes (Kees et al., 1996).
Anticancer Agents
Chavva et al. (2013) focused on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which exhibited promising anticancer activity against several cancer cell lines, demonstrating the compound's relevance in cancer research (Chavva et al., 2013).
Schiff Base Applications
Amarasekara et al. (2009) studied the structural tautomerism of 4-acylpyrazolone Schiff bases, which play a crucial role in the development of various pharmacophore sites for antitumor, antifungal, and antibacterial agents. This research indicates the importance of pyrazole derivatives in designing new therapeutic agents (Amarasekara et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14;/h2-6H,1H3,(H2,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAWGRGLAWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)
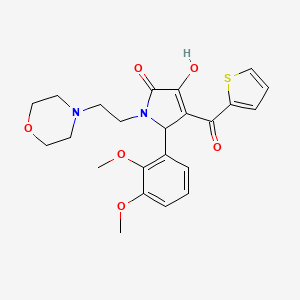
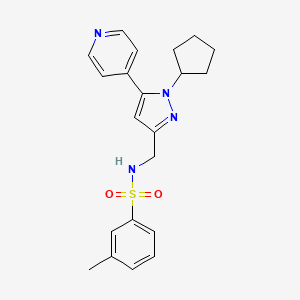
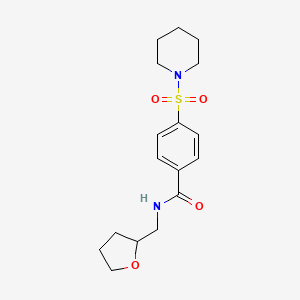
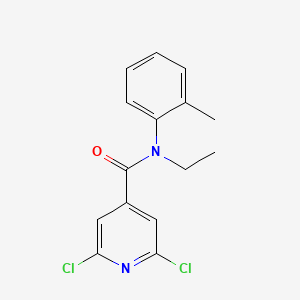
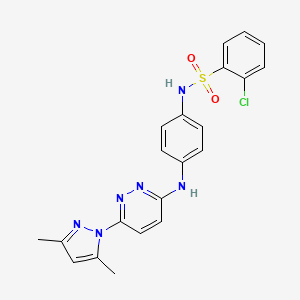
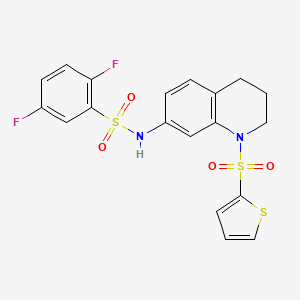
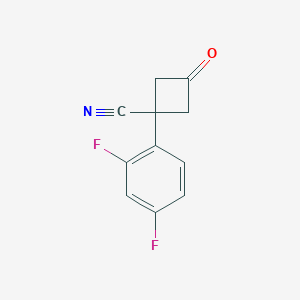
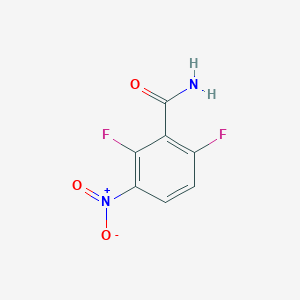
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)
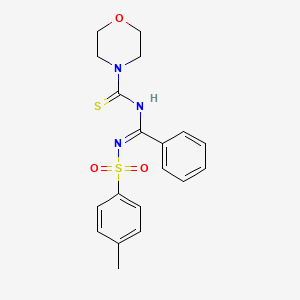
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)
